

NVP-AAM077: A Technical Guide to Solubility and Handling for Researchers

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Compound of Interest

Compound Name: *Nvp-aam077*

Cat. No.: *B10814437*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **NVP-AAM077** (also known as PEAQX), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with a preference for the GluN2A subunit.^{[1][2]} Accurate solubility data and proper handling protocols are critical for ensuring the reliability and reproducibility of experimental results in neuroscience research and drug development. This document outlines the solubility of **NVP-AAM077** in commonly used laboratory solvents, details relevant experimental protocols, and visualizes its mechanism of action.

Quantitative Solubility Data

The solubility of **NVP-AAM077** has been reported in both aqueous and organic solvents. The data is summarized in the table below for easy comparison. It is important to note that the tetrasodium hydrate form of **NVP-AAM077** is often used in research due to its enhanced solubility in aqueous solutions.^{[3][4]}

Solvent	Compound Form	Reported Solubility	Molar Concentration (approx.)	Notes
Water	NVP-AAM077	"Soluble"[1][5]	Not Specified	General qualitative assessment.
Water	NVP-AAM077 tetrasodium hydrate	22.9 mg/mL[3]	~40.88 mM	Sonication and heating are recommended to aid dissolution.[3]
Water	NVP-AAM077 tetrasodium hydrate	≥ 25 mg/mL[4]	~44.63 mM	Saturation point was not determined.[4]
Water	NVP-AAM077 tetrasodium hydrate	24 mg/mL[6]	~42.69 mM	-
DMSO	NVP-AAM077	40 mg/mL	~88.06 mM	Prepared by dissolving 2 mg in 50 µL of DMSO.

Experimental Protocols

Proper preparation of **NVP-AAM077** solutions is fundamental for in vitro and in vivo studies. The following protocols are based on methodologies cited in the literature.

Protocol 1: Preparation of Aqueous Stock Solution (NVP-AAM077 Tetrasodium Hydrate)

This protocol is suitable for most cell culture experiments and in vivo studies where aqueous administration is preferred.

- Weighing: Accurately weigh the desired amount of **NVP-AAM077** tetrasodium hydrate powder in a sterile microcentrifuge tube.

- Solvent Addition: Add the required volume of sterile, purified water (e.g., Milli-Q®) to achieve the target concentration (e.g., 22.9 mg/mL).[3]
- Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonication and gentle heating are recommended to facilitate dissolution.[3]
- Sterilization: For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.[4]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[4]

Protocol 2: Preparation of DMSO Stock Solution

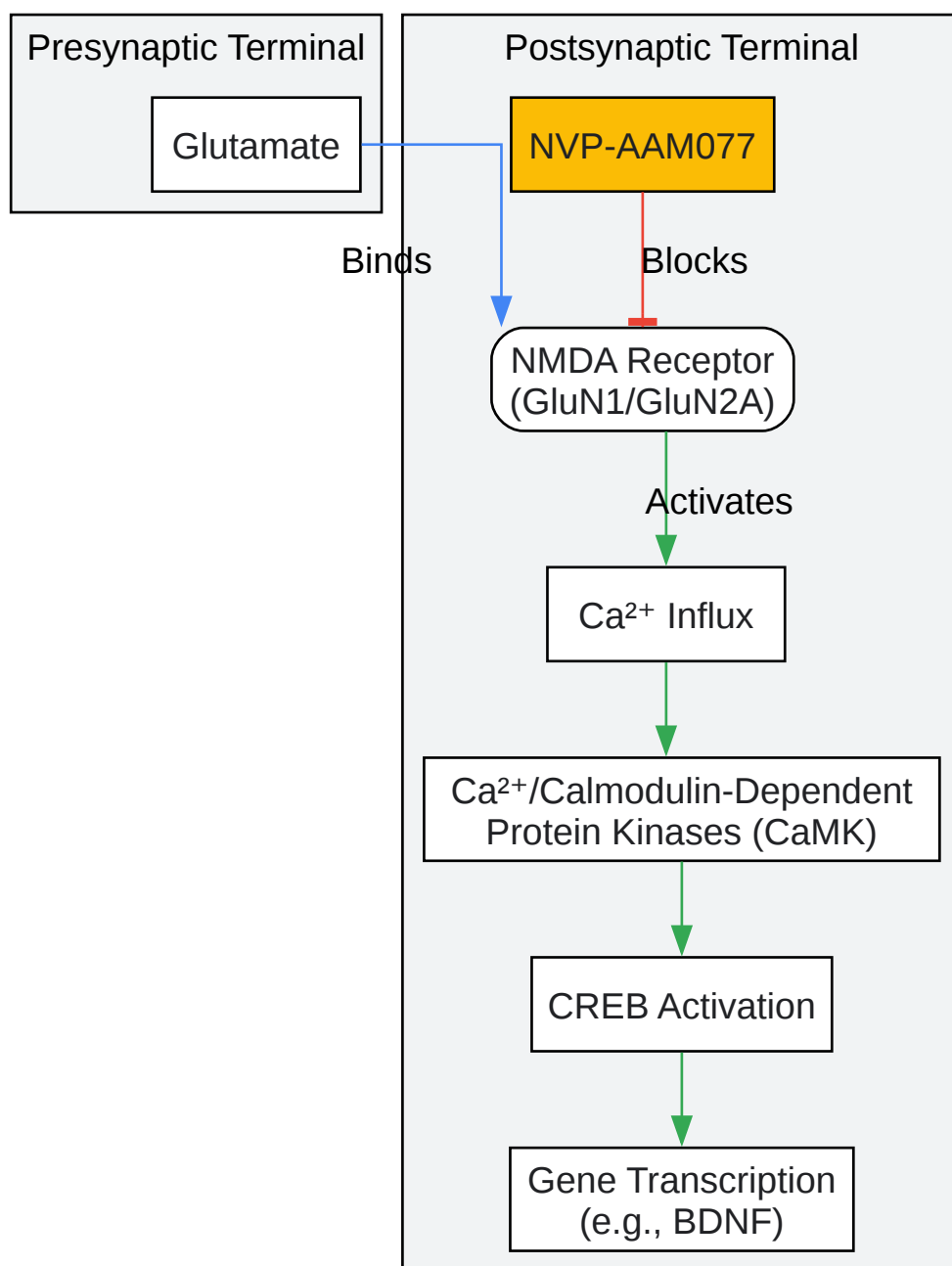
DMSO is often used as a solvent for preparing high-concentration stock solutions that are subsequently diluted in aqueous media for experiments.

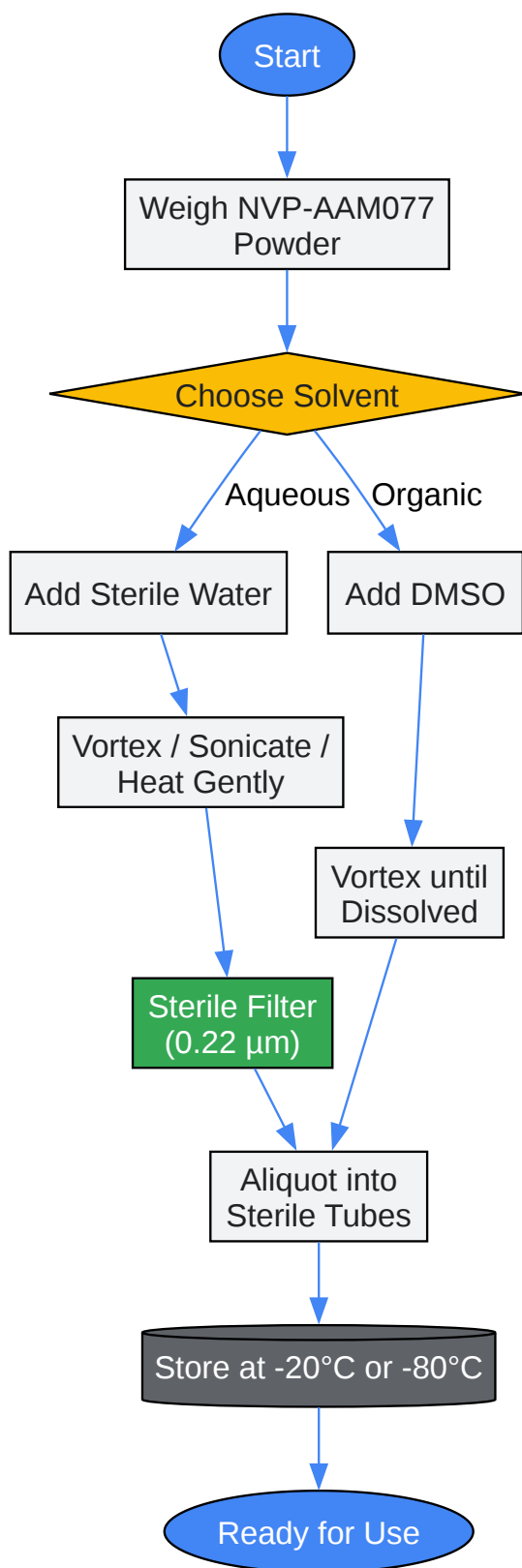
- Weighing: In a sterile tube, weigh the desired amount of **NVP-AAM077**.
- Solvent Addition: Add the appropriate volume of high-purity DMSO to reach the desired high concentration (e.g., 40 mg/mL).
- Dissolution: Vortex the solution until the compound is completely dissolved.
- Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.[4]
- Working Solution Preparation: For experiments, the DMSO stock is typically diluted with a sterile aqueous buffer or cell culture medium to the final working concentration.[7] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Mechanism of Action and Signaling Pathway

NVP-AAM077 acts as a competitive antagonist at the glutamate-binding site of the NMDA receptor, showing a preference for receptors containing the GluN2A subunit.[1][8] By blocking the binding of glutamate, **NVP-AAM077** prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and subsequent activation of downstream signaling cascades.[8]

One such critical pathway is the CREB (cAMP response element-binding protein) signaling cascade, which is involved in synaptic plasticity and cell survival.[\[2\]](#)





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